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Compound of Interest

Compound Name: 2-Bromopyrimidine-4-carbonitrile

Cat. No.: B599147 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of 2-
bromopyrimidine-4-carbonitrile, a key heterocyclic building block in medicinal chemistry and

materials science. The following document details the analytical methodologies, including

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), used to

confirm the molecular structure of this compound. This guide is intended for researchers,

scientists, and drug development professionals.

Molecular Structure and Properties
2-Bromopyrimidine-4-carbonitrile possesses a distinct molecular architecture, featuring a

pyrimidine ring substituted with a bromine atom at the 2-position and a nitrile group at the 4-

position. This arrangement of functional groups imparts specific spectroscopic characteristics

that are crucial for its identification and characterization.

Table 1: Physicochemical Properties of 2-Bromopyrimidine-4-carbonitrile
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Property Value

Molecular Formula C₅H₂BrN₃

Molecular Weight 183.99 g/mol

Monoisotopic Mass 182.9432 Da

Appearance Off-white to yellow solid

CAS Number 1209459-16-4

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen

framework of a molecule. For 2-bromopyrimidine-4-carbonitrile, ¹H and ¹³C NMR are

essential for confirming the substitution pattern on the pyrimidine ring.

Predicted ¹H NMR Data
The ¹H NMR spectrum of 2-bromopyrimidine-4-carbonitrile is expected to show two signals

corresponding to the two protons on the pyrimidine ring.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~8.90 d ~5.0 H6

~7.70 d ~5.0 H5

The downfield chemical shifts are attributed to the deshielding effect of the electronegative

nitrogen atoms and the bromine atom in the heterocyclic ring. The doublet multiplicity arises

from the coupling between the adjacent protons (H5 and H6).

Predicted ¹³C NMR Data
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The proton-decoupled ¹³C NMR spectrum is predicted to display five distinct signals, one for

each carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~162.0 C2

~160.0 C6

~145.0 C4

~120.0 C5

~115.0 CN

The chemical shifts are influenced by the electronegativity of the substituents and their position

on the pyrimidine ring. The carbon bearing the bromine (C2) and the carbon adjacent to the two

ring nitrogens (C6) are expected to be significantly downfield. The nitrile carbon (CN) also

exhibits a characteristic chemical shift.

Experimental Protocol for NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of 2-bromopyrimidine-4-carbonitrile in 0.6-0.7 mL of

deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

Spectrometer: 500 MHz NMR Spectrometer

¹H NMR:

Pulse sequence: zg30
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Number of scans: 16

Acquisition time: ~3 seconds

Relaxation delay: 1 second

¹³C NMR:

Pulse sequence: zgpg30 (proton-decoupled)

Number of scans: 1024

Acquisition time: ~1 second

Relaxation delay: 2 seconds

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of

2-bromopyrimidine-4-carbonitrile, further confirming its identity.

Predicted Mass Spectrometry Data
Electrospray ionization (ESI) is a soft ionization technique that is expected to yield the

protonated molecular ion [M+H]⁺ as the base peak. The presence of bromine will result in a

characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units

([M+H]⁺ and [M+H+2]⁺).

Table 4: Predicted ESI-MS Data

m/z Ion

183.9505 [M+H]⁺ (with ⁷⁹Br)

185.9484 [M+H]⁺ (with ⁸¹Br)

205.9324 [M+Na]⁺ (with ⁷⁹Br)

207.9304 [M+Na]⁺ (with ⁸¹Br)
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Proposed Fragmentation Pathway
Under higher energy conditions, such as in tandem mass spectrometry (MS/MS), the molecular

ion will fragment in a predictable manner. The fragmentation of pyrimidine derivatives often

involves the loss of small molecules or radicals.

A plausible fragmentation pathway for 2-bromopyrimidine-4-carbonitrile involves the initial

loss of the bromine radical, followed by the elimination of HCN.

[C₅H₂BrN₃]⁺˙
m/z 183/185

[C₅H₂N₃]⁺
m/z 104

- Br˙ [C₄HN₂]⁺
m/z 77

- HCN

Click to download full resolution via product page

Caption: Proposed MS Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry
Sample Preparation:

Prepare a stock solution of 2-bromopyrimidine-4-carbonitrile at a concentration of 1

mg/mL in a suitable solvent such as methanol or acetonitrile.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g.,

50:50 acetonitrile:water with 0.1% formic acid).

Instrument Parameters (ESI-MS):

Ionization Mode: Positive Electrospray Ionization (ESI+)

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C
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Desolvation Gas Flow: 600 L/hr

Mass Range: m/z 50-500

Workflow for Structural Elucidation
The logical flow for confirming the structure of 2-bromopyrimidine-4-carbonitrile integrates

both NMR and MS data.

Spectroscopic Analysis

Data Interpretation

Structural Confirmation

NMR Spectroscopy

¹H & ¹³C NMR Data
(Chemical Shifts, Multiplicity)

Mass Spectrometry

MS Data
(Molecular Ion, Isotopic Pattern)

Structure Elucidation of
2-Bromopyrimidine-4-carbonitrile

MS/MS Fragmentation

Click to download full resolution via product page

Caption: Structural Elucidation Workflow.

Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a robust and

definitive method for the structural elucidation of 2-bromopyrimidine-4-carbonitrile. The

predicted and experimental data from these techniques are in strong agreement, confirming the

assigned structure. This guide serves as a foundational resource for the analytical

characterization of this and similar heterocyclic compounds.
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To cite this document: BenchChem. [Structural Elucidation of 2-Bromopyrimidine-4-
carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b599147#2-bromopyrimidine-4-carbonitrile-structural-
elucidation-using-nmr-and-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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